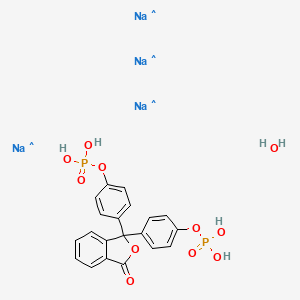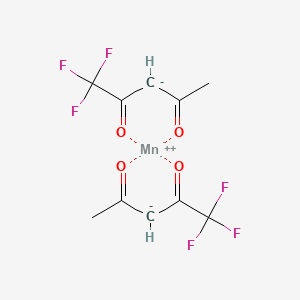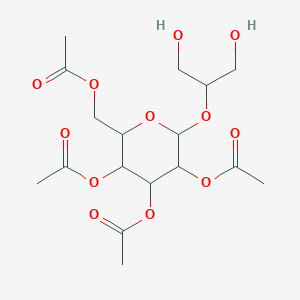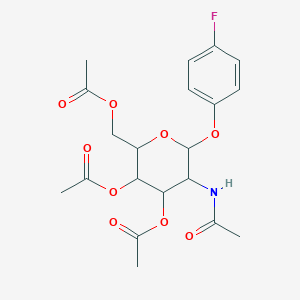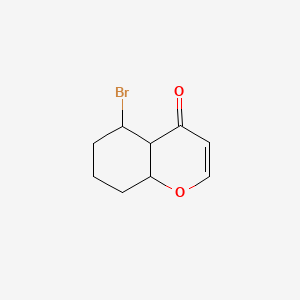
5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one is a heterocyclic compound with a bromine atom attached to the chromenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through several methods. One common approach involves the bromination of a precursor compound, such as 4a,5,6,7,8,8a-hexahydrochromen-4-one, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a scalable and cost-effective production method .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or water.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
Substitution: Formation of substituted chromenone derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form halogen bonds with target molecules, influencing their activity and function . The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4a,5,6,7,8,8a-Hexahydrochromen-4-one: Lacks the bromine atom, leading to different reactivity and properties.
5-Bromo-2-aryl benzimidazoles: Similar brominated structure but different core scaffold, leading to distinct biological activities.
4,7-Dimethyl-3,4,4a,5,8,8a-Hexahydro-2-Chromen-4,8-Diols: Contains additional methyl groups and hydroxyl functionalities, affecting its chemical behavior and applications.
Uniqueness
5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific bromination pattern, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H11BrO2 |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
5-bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H11BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h4-6,8-9H,1-3H2 |
Clave InChI |
YEMZSMIRYUSOKA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C(C1)Br)C(=O)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)
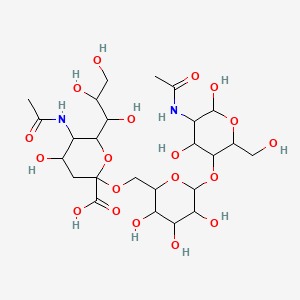
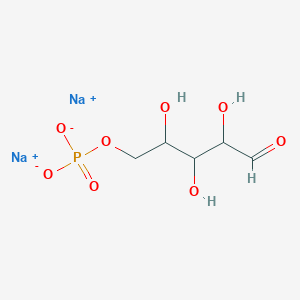
![5-[(2-Amino-3-methylsulfonylsulfanylpropanoyl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12325596.png)
![1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine](/img/structure/B12325604.png)
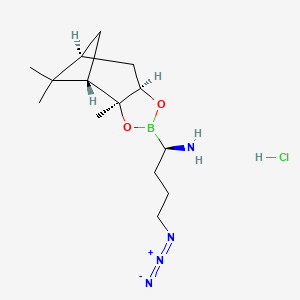

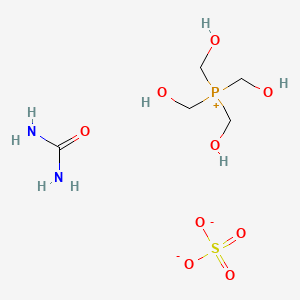
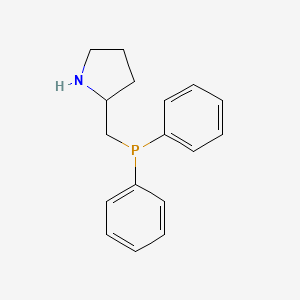
![Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI)](/img/structure/B12325624.png)
